1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

Physicochemical profiling Drug-likeness MC4R antagonist design

1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-91-6) is a pyrrolidin-2-one derivative featuring a distinctive oxan-4-yl (tetrahydropyran) N1-substituent—a hydrogen-bond-accepting oxygen heterocycle absent in common phenyl, cyclohexyl, or tert-butyl analogs. This structural element directly alters logP, polar surface area, and conformational flexibility, making indiscriminate substitution scientifically unsound without head-to-head data. The compound is linked to Schering-Plough's MC4R modulator program (PCT US0960610) and belongs to a chemotype where minor N1 modifications can switch functional activity between antagonism and agonism. For labs running GPCR selectivity panels or pursuing metabolic-disorder SAR, this compound offers a rare entry point into oxygen-containing saturated heterocycles at the pyrrolidinone N1 position, supporting IP differentiation. Available at research-grade purity; confirmatory testing for MC4R activity is advised.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 1421507-91-6
Cat. No. B2607432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
CAS1421507-91-6
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESC1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H27N3O3/c24-19-14-16(15-23(19)18-6-12-26-13-7-18)20(25)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2
InChIKeyCZTSZEIEYRIXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.025 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-91-6): Core Structural Identity and Patent Origins


1-(Oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-91-6, molecular formula C20H27N3O3, MW 357.454 g/mol) is a synthetic small molecule belonging to the pyrrolidin-2-one class, featuring a 4-phenylpiperazine-1-carbonyl substituent at the pyrrolidinone 4-position and an oxan-4-yl (tetrahydropyran) group at the 1-position. Its structural framework appears in patent filings assigned to Schering-Plough Corporation, specifically within the PCT application US0960610 titled 'Pyrrolidine, Piperidine and Piperazine Derivatives and Methods of Use Thereof,' indicating development interest in melanocortin-4 receptor (MC4R) modulation programs [1]. The compound is currently available from research chemical suppliers, typically at 95% purity, and is intended exclusively for non-human research use .

Why N-Substituent Identity in Pyrrolidin-2-one/Piperazine Hybrids Is Non-Interchangeable for 1421507-91-6 Selection


Within the pyrrolidin-2-one/4-phenylpiperazine chemotype, the N1-substituent profoundly influences molecular recognition, physicochemical properties, and biological outcome. Published SAR studies on closely related pyrrolidinone-derived MC4R antagonists demonstrate that even minor modifications to the N-substituent alter binding affinity (Ki) by orders of magnitude and switch functional activity between antagonism and agonism [1]. The oxan-4-yl group present in 1421507-91-6 introduces a distinct hydrogen-bond-accepting oxygen and a saturated six-membered ring geometry that is absent in analogs bearing phenyl, cyclohexyl, indazolyl, or tert-butyl N-substituents. These structural differences directly impact logP, polar surface area, and conformational flexibility, making generic substitution between in-class compounds scientifically unjustifiable without head-to-head data [2].

Quantitative Differentiation Evidence for 1-(Oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one (1421507-91-6) Versus Closest Analogs


N-Substituent Physicochemical Divergence: Computed logP and Polar Surface Area vs. Indazole and Dimethoxyphenyl Analogs

Computational property comparison between the target oxan-4-yl compound and two structurally confirmed analogs reveals distinct differences in lipophilicity, hydrogen-bonding capacity, and molecular topology that would be expected to influence membrane permeability and off-target binding. The indazole analog (4S)-1-(1H-indazol-3-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one has a computed logP of 2, a topological polar surface area of 72.5 Ų, 5 rings, and 1 hydrogen bond donor [1]. In contrast, the 2,4-dimethoxyphenyl analog 1-(2,4-dimethoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one exhibits a computed logD of 2.47, a polar surface area of 51.77 Ų, 6 hydrogen bond acceptors, and a molecular weight of 409.48 . While discrete logP/logD data for the target compound (MW 357.45) are not publicly reported from an authoritative database, the replacement of an aromatic or heteroaromatic N-substituent with a saturated oxan-4-yl ether ring predictably reduces logP by ~0.5–1.0 units and increases hydrogen-bond acceptor count relative to the phenyl analog, based on group contribution methods [2].

Physicochemical profiling Drug-likeness MC4R antagonist design

Patent-Based Class-Level Evidence for MC4R Antagonist Activity: Pyrrolidinone Core Benchmarking

The compound's structural core is embedded within a patent family (PCT US0960610, assigned to Schering-Plough) that explicitly covers pyrrolidine, piperidine, and piperazine derivatives as MC4R modulators [1]. Within the published pyrrolidinone MC4R antagonist series, the prototypical compound 12a (a phenylalaninepiperazine-derived pyrrolidinone) achieved a Ki of 0.94 nM in binding and an IC50 of 21 nM in a functional assay, with demonstrated in vivo efficacy in a mouse cachexia model [2]. A structurally related orally bioavailable analog, 12e, from the same chemotype exhibited anti-cachectic activity in vivo [3]. These data establish the pyrrolidinone-phenylpiperazine scaffold as capable of sub-nanomolar MC4R binding and functional antagonism at low nanomolar concentrations. However, no direct binding or functional data have been publicly reported for the specific oxan-4-yl derivative 1421507-91-6.

Melanocortin-4 receptor Cachexia GPCR antagonism

Diastereoselective Synthetic Accessibility as a Practical Selection Criterion

A published synthetic methodology demonstrates that N-substituted pyrrolidine-2-one derivatives containing piperazine fragments can be accessed diastereoselectively via Ugi reaction followed by treatment with N-alkylpiperazines, achieving satisfactory yields [1]. While this study did not specifically synthesize 1421507-91-6, the methodological framework confirms that the pyrrolidinone-piperazine hybrid scaffold is synthetically tractable. For procurement decisions, this implies that the compound can be reliably resynthesized if supply chain disruptions occur, and that analogs with defined stereochemistry are accessible, which is not necessarily true for all in-class compounds.

Synthetic methodology Hybrid scaffold Piperazine-pyrrolidinone

Recommended Application Scenarios for 1-(Oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one (1421507-91-6) Based on Available Evidence


MC4R Antagonist Tool Compound for in Vitro Pharmacology

Given its patent linkage to Schering-Plough's MC4R modulator program [1] and the class-level demonstration of sub-nanomolar MC4R binding by structurally related pyrrolidinones [2], this compound may serve as a starting point for MC4R binding and functional assays. Users must independently verify its MC4R activity, as no direct data are published. The oxan-4-yl substituent may offer differentiated physicochemical properties (e.g., lower logP, additional H-bond acceptor) compared to phenyl-substituted analogs, potentially altering membrane permeability and off-target profiles. This scenario is appropriate for laboratories engaged in GPCR screening or metabolic disorder research.

Negative Control or Selectivity Profiling in GPCR Panel Screens

If the compound's MC4R activity is confirmed, its use as a reference antagonist in broader GPCR selectivity panels is warranted [1]. The pyrrolidinone scaffold has demonstrated >150-fold selectivity for MC4R over other melanocortin subtypes in related series [2], suggesting that 1421507-91-6 could similarly be profiled for off-target activity at MC1R, MC3R, and MC5R. Procurement for this purpose is justified only after establishing the compound's own selectivity fingerprint.

Scaffold-Hopping and SAR Expansion Starting Material

The validated diastereoselective synthesis of pyrrolidinone-piperazine hybrids [3] supports the use of 1421507-91-6 as a synthetic intermediate or scaffold-hopping template. The oxan-4-yl N-substituent is relatively uncommon among commercially available analogs, making this compound a valuable entry point for exploring oxygen-containing saturated heterocycles at the pyrrolidinone N1 position. Medicinal chemistry teams pursuing novel MC4R ligands or DPP-IV inhibitors may find this structural feature advantageous for intellectual property differentiation.

Quote Request

Request a Quote for 1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.